molecular formula C20H13N3O6 B11552521 2-(2,5-dimethylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2,5-dimethylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11552521
M. Wt: 391.3 g/mol
InChI Key: CNIPASHHWKDWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with a unique structure that includes both nitro and isoquinoline groups

Preparation Methods

The synthesis of 2-(2,5-dimethylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by cyclization to form the isoquinoline ring. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired nitration and cyclization .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include strong acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,5-dimethylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,5-dimethylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the isoquinoline ring can interact with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Similar compounds include other nitro-substituted isoquinolines and benzoisoquinolines. What sets 2-(2,5-dimethylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. For example, compounds like 5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione lack the dimethylphenyl group, resulting in different reactivity and applications .

Properties

Molecular Formula

C20H13N3O6

Molecular Weight

391.3 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C20H13N3O6/c1-10-3-4-11(2)17(5-10)21-19(24)15-8-13(22(26)27)6-12-7-14(23(28)29)9-16(18(12)15)20(21)25/h3-9H,1-2H3

InChI Key

CNIPASHHWKDWOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.